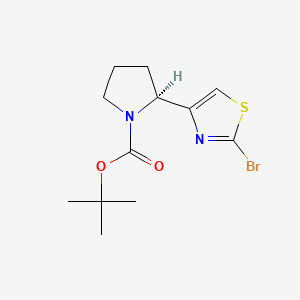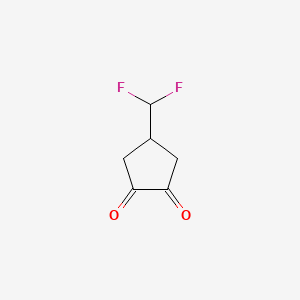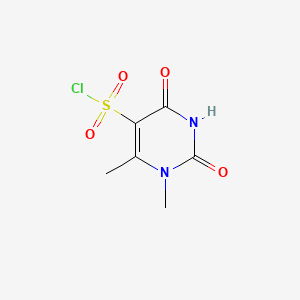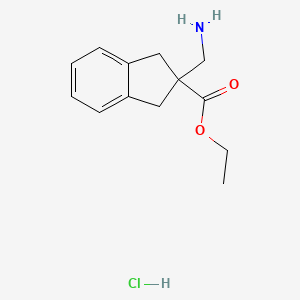
tert-butyl(2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl(2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a thiazole moiety and a tert-butyl ester group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as an amino acid derivative, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a halogenated ketone.
Bromination: The thiazole ring can be brominated using a brominating agent like N-bromosuccinimide (NBS).
Esterification: The final step involves esterification to introduce the tert-butyl group, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could target the bromine atom, potentially converting it to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the thiazole ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminothiazole derivative.
科学的研究の応用
Chemistry
In chemistry, tert-butyl(2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the thiazole ring suggests possible antimicrobial or antifungal activities, while the pyrrolidine ring is a common motif in many bioactive molecules.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl(2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
tert-butyl(2S)-2-(2-chloro-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
tert-butyl(2S)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of bromine.
tert-butyl(2S)-2-(2-phenyl-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of bromine.
Uniqueness
The uniqueness of tert-butyl(2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate lies in the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
IUPAC Name |
tert-butyl (2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGCZQCKPFCHOH-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CSC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B6606190.png)
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B6606196.png)
![methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6606204.png)

![sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B6606221.png)
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B6606222.png)
![5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride](/img/structure/B6606226.png)
![tert-butyl N-({2-aminobicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6606237.png)
![tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate](/img/structure/B6606251.png)
![2-bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6606257.png)

